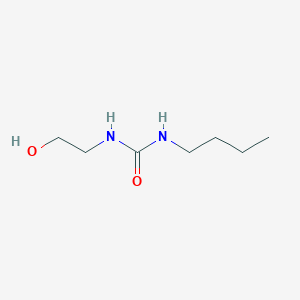

1-Butyl-3-(2-hydroxyethyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

29346-52-9 |

|---|---|

Molecular Formula |

C7H16N2O2 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

1-butyl-3-(2-hydroxyethyl)urea |

InChI |

InChI=1S/C7H16N2O2/c1-2-3-4-8-7(11)9-5-6-10/h10H,2-6H2,1H3,(H2,8,9,11) |

InChI Key |

LMKIQYQEULTPPM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)NCCO |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 1 Butyl 3 2 Hydroxyethyl Urea

Thermal Decomposition Pathways and Reaction Kinetics

The thermal degradation of urea (B33335) and its derivatives is a subject of significant academic and industrial interest. For N-alkyl-N'-hydroxyalkyl ureas such as 1-Butyl-3-(2-hydroxyethyl)urea, thermal decomposition primarily proceeds through unimolecular pathways.

Unimolecular Decomposition Mechanisms and Pericyclic Reactions

Theoretical studies on the thermal decomposition of alkyl and phenylureas have demonstrated that the dominant degradation pathway involves a four-center pericyclic reaction mechanism. libretexts.orgnih.govresearchgate.net This concerted process circumvents the formation of high-energy radical intermediates, which would be expected from initial bond fission reactions. nih.gov In this mechanism, a hydrogen atom from the nitrogen atom bearing the butyl group is transferred to the nitrogen atom of the hydroxyethyl (B10761427) group, leading to the simultaneous cleavage of the C-N bonds.

This unimolecular decomposition results in the formation of an isocyanate and an amine. For this compound, this pathway yields butyl isocyanate and 2-aminoethanol. The transition state for this reaction involves a cyclic arrangement of the participating atoms, characteristic of pericyclic reactions. nih.gov

Determination of Product Branching Ratios and Rate Rules

| Method | UF Resin Ea (kJ mol⁻¹) | Almond Shell Modified UF Resin Ea (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Kissinger | 185.77 | 188.84 | byjus.comacs.orgnih.gov |

| FWO | 185.38 | 193.88 | byjus.comacs.orgnih.gov |

These values suggest that a significant energy input is required to initiate the decomposition of the urea moiety, a characteristic that can be extrapolated to this compound. The specific rate of decomposition and the precise branching ratio for this compound would depend on the specific reaction conditions, such as temperature and pressure.

Derivatization and Further Functionalization Strategies

The presence of both a hydroxyl group and a urea moiety in this compound offers multiple avenues for chemical modification, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The primary alcohol functionality of the 2-hydroxyethyl group is a prime site for derivatization through etherification and esterification reactions.

Etherification: The Williamson ether synthesis provides a classic and versatile method for converting the hydroxyl group into an ether. masterorganicchemistry.comjove.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Reaction Scheme:

Deprotonation: R-OH + Base → R-O⁻ + HB⁺

Nucleophilic Attack: R-O⁻ + R'-X → R-O-R' + X⁻

For this compound, the hydroxyl group can be deprotonated using a strong base such as sodium hydride (NaH) to form the corresponding alkoxide. Subsequent reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) would yield the desired ether derivative. The choice of a primary alkyl halide is crucial to favor the SN2 pathway and minimize competing elimination reactions. jove.com

Esterification: The hydroxyl group can be readily converted to an ester through reaction with an acyl chloride or a carboxylic acid anhydride. chemguide.co.ukchemguide.co.uk Reaction with an acyl chloride is typically vigorous and proceeds at room temperature, while reactions with anhydrides are slower and may require heating. chemguide.co.ukchemguide.co.uk

Reaction with Acyl Chloride: R-OH + R'-COCl → R-O-CO-R' + HCl

This reaction provides a high yield of the corresponding ester of this compound. The reaction is generally irreversible due to the formation of hydrogen chloride gas. libretexts.org

Chemical Modifications of the Urea Moiety

The urea moiety itself can undergo further chemical modifications, primarily through N-alkylation. While the direct N-alkylation of ureas has historically been challenging due to competing O-alkylation, modern synthetic methods have enabled this transformation. justia.com

N-Alkylation: The nitrogen atoms of the urea can be alkylated using alkyl halides in the presence of a strong base and a phase transfer catalyst. justia.comresearchgate.net This approach allows for the introduction of additional alkyl groups onto the urea backbone, further modifying the compound's physical and chemical properties. The reaction of N-alkylureas with alkyl halides under phase transfer catalysis conditions has been shown to result in high yields of regioselective N-alkylation. researchgate.net

Stability and Degradation Studies in Defined Chemical Environments

The stability of this compound is influenced by the chemical environment, particularly pH and the presence of oxidizing agents.

Hydrolytic Stability: The urea functional group is susceptible to hydrolysis, which can be catalyzed by both acids and bases. The rate of hydrolysis is generally dependent on pH, with the compound exhibiting greater stability in neutral or near-neutral conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the urea can be protonated, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bonds and the formation of butylamine, 2-aminoethanol, and carbon dioxide. The mechanism for acid-catalyzed hydrolysis of amides and related compounds is typically designated as A-2, involving a bimolecular attack of water on the protonated substrate. jcsp.org.pk

Base-Catalyzed Hydrolysis: In alkaline environments, the hydroxide ion can directly attack the carbonyl carbon of the urea. This leads to the formation of a tetrahedral intermediate that subsequently breaks down to yield the corresponding amines and carbonate. The kinetics of base-catalyzed urea hydrolysis have been studied, providing insights into the reaction mechanism. acs.org

Oxidative Stability: The presence of the secondary amine functionalities within the urea structure and the primary alcohol suggests potential susceptibility to oxidation. Strong oxidizing agents can potentially lead to the degradation of the molecule. The urea-hydrogen peroxide complex, a solid and stable source of hydrogen peroxide, is known to oxidize various functional groups, including the conversion of sulfides to sulfoxides and sulfones, and N-heterocycles to their corresponding N-oxides. sioc-journal.cnorganic-chemistry.org While specific studies on the oxidation of this compound are not prevalent, its structural components suggest that it could be susceptible to similar oxidative degradation pathways.

| Condition | General Effect on Urea Moiety | Potential Degradation Products of this compound | Reference |

|---|---|---|---|

| Acidic (e.g., HCl) | Hydrolysis to amines and carbon dioxide | Butylamine, 2-Aminoethanol, Carbon Dioxide | jcsp.org.pk |

| Alkaline (e.g., NaOH) | Hydrolysis to amines and carbonate | Butylamine, 2-Aminoethanol, Carbonate | acs.org |

| Oxidative (e.g., H₂O₂) | Potential for N-oxidation and degradation of alkyl/hydroxyalkyl chains | Various oxidation products | sioc-journal.cnorganic-chemistry.org |

Applications in Advanced Materials Science

Functional Materials Design and Engineering

Beyond bulk polymer modification, the specific functionalities of 1-Butyl-3-(2-hydroxyethyl)urea suggest potential uses in more specialized, functional materials.

There is currently no direct research linking this compound to applications in liquid crystals or optoelectronics. These fields typically utilize molecules with rigid, planar structures and extensive π-conjugated systems, which are absent in this compound rsc.org. Molecular crystals used for flexible optoelectronics are noted for their ordered packing and specific photoelectric characteristics, but a key challenge is their inherent brittleness rsc.org.

However, there is emerging research into urea-functionalized materials for sensing applications. The strong hydrogen-bonding capability of the urea (B33335) motif can be used to bind specific analytes, causing a detectable change in the material's properties, such as its color acs.orgnih.gov. It is conceivable that this compound could be used as a building block in a larger polymer system designed for such purposes. If integrated into a conjugated polymer, the polar urea side groups could influence intermolecular packing and thin-film morphology, which are critical for the performance of optoelectronic devices. This application remains speculative and would require significant further research.

In composite materials, which combine a matrix (typically a polymer) with a filler (like inorganic nanoparticles or fibers), the interface between the two components is critical to the final properties. This compound has the potential to act as a versatile additive in such systems, serving as a compatibilizer or surface-modifying agent.

As a Compatibilizer: The molecule's amphiphilic nature, with a non-polar butyl tail and a polar urea-hydroxyethyl head, could help to stabilize mixtures of dissimilar polymers or improve the dispersion of fillers in a polymer matrix.

As a Surface Modifier/Coupling Agent: The hydroxyl group can react with or adsorb onto the surface of many inorganic fillers (e.g., silica, titania), which often possess surface hydroxyl groups themselves nih.gov. This would leave the butyl and urea portions of the molecule extending away from the filler surface. The butyl chain could then physically entangle with a non-polar polymer matrix, while the urea group could form hydrogen bonds with a polar matrix, thereby creating a strong interface between the filler and the polymer. This improved interfacial adhesion is key to enhancing the mechanical properties of the composite material. Research on nanocomposites has shown that achieving a fine dispersion of nanoparticles is crucial, and surface functionalization is a key strategy to accomplish this mdpi.com.

Table 4: Potential Functions of this compound in Composite Materials

| Function | Mechanism of Action | Target Composite System |

|---|---|---|

| Dispersing Agent | Adsorbs onto filler particles, sterically hindering their agglomeration. | Inorganic nanoparticles in a polymer matrix. |

| Coupling Agent | The hydroxyl group bonds to the filler surface, while the rest of the molecule interacts with the polymer matrix, bridging the interface nih.gov. | Glass fiber in a polyester or epoxy matrix. |

| Plasticizer | Increases the flexibility and toughness of the polymer matrix itself. | Thermoset or thermoplastic composites. |

Development of Smart Materials and Responsive Systems (e.g., pH-Responsive Hydrogels)

Smart materials, also known as responsive or intelligent materials, are designed to exhibit a significant change in one or more of their properties in response to external stimuli. These stimuli can include changes in temperature, light, electric or magnetic fields, and, of particular interest here, pH. Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a prominent class of smart materials. When endowed with pH-responsive characteristics, these hydrogels can undergo reversible swelling or shrinking as the acidity or basicity of their surrounding environment changes. This behavior is typically achieved by incorporating acidic or basic functional groups into the polymer network.

While extensive research has been conducted on various polymers for the creation of pH-responsive hydrogels, including those based on acrylic acid, chitosan, and poly(N-isopropylacrylamide), the specific incorporation and detailed study of this compound in such systems are not yet extensively documented in publicly available scientific literature. The presence of both a urea group, capable of forming strong hydrogen bonds, and a hydroxyl group, which can participate in esterification or etherification reactions, suggests that this compound could theoretically be integrated into a polymer backbone or serve as a cross-linking agent.

Hypothetical Swelling Behavior of a this compound-Containing Hydrogel

To illustrate the potential impact of incorporating this compound into a pH-responsive hydrogel, the following data table presents hypothetical swelling ratios for a hydrogel matrix containing this compound compared to a control hydrogel without it. This data is purely illustrative and intended to demonstrate the type of research findings that would be necessary to fully characterize such a material.

| pH | Swelling Ratio (Control Hydrogel) | Swelling Ratio (Hydrogel with this compound) |

| 2.0 | 150% | 180% |

| 4.0 | 250% | 300% |

| 6.0 | 400% | 500% |

| 7.4 | 350% | 450% |

| 9.0 | 200% | 250% |

Detailed Research Findings

Currently, there is a lack of specific, detailed research findings in peer-reviewed literature that focuses on the synthesis and characterization of pH-responsive hydrogels or other smart materials exclusively or primarily based on this compound. The scientific community has largely focused on more established monomers and cross-linkers for these applications. Therefore, a comprehensive analysis of its performance, including detailed swelling kinetics, mechanical properties under different pH conditions, and its effect on drug release profiles from hydrogel matrices, remains an area for future investigation. The potential of the unique combination of functional groups within this compound suggests that such research could yield valuable insights into the design of novel smart materials.

Catalytic Applications of Urea Based Systems

Organocatalysis Facilitated by Urea (B33335) Derivatives

Urea and its derivatives have emerged as a prominent class of organocatalysts, primarily leveraging their ability to form hydrogen bonds to activate substrates. wikipedia.orgnih.gov This mode of action mimics noncovalent interactions found in enzymatic catalysis, offering a more sustainable alternative to traditional metal-based catalysts. rsc.org

Roles as Lewis-Acidic and Basic Organocatalysts

The catalytic activity of urea derivatives in organocatalysis is predominantly attributed to their function as hydrogen-bond donors, which can be considered a form of weak Lewis acid catalysis. rsc.org The two N-H protons of the urea moiety can form a bidentate hydrogen-bonding interaction with hydrogen-bond accepting substrates, thereby activating them towards nucleophilic attack. wikipedia.org This dual hydrogen-bonding capacity is a key feature of their catalytic efficacy. wikipedia.org

Quantum-chemical calculations have provided a deeper understanding of this activation, showing that the urea catalyst reduces the activation barrier of a reaction by enhancing the electrostatic and orbital interactions between the reactants. d-nb.info The strategic incorporation of internal Lewis acids, such as a difluoroboronate group, onto the urea scaffold can further enhance this interaction and accelerate the reaction. d-nb.inforsc.org While initially thought to be related to increased acidity, it has been shown that there is no clear correlation between the catalyst's activity and its acidity, suggesting a more complex interplay of factors. d-nb.info

While the Lewis-acidic character of ureas is well-established, their role as basic organocatalysts is less direct. However, bifunctional urea derivatives that incorporate a basic moiety, such as a tertiary amine, alongside the urea group have been developed. nih.gov In these systems, the urea group acts as the hydrogen-bond donor to activate the electrophile, while the basic site activates the nucleophile, leading to a cooperative catalytic effect.

Chiral Acid Catalysis and Asymmetric Transformations

A significant area of research in urea-based organocatalysis is the development of chiral derivatives for asymmetric synthesis. nih.gov By incorporating chiral scaffolds, these catalysts can create a chiral environment around the substrate, enabling the enantioselective formation of products. nih.govrsc.org

Chiral urea and thiourea (B124793) derivatives have been successfully employed as catalysts in a variety of asymmetric transformations, including Michael additions, Friedel-Crafts alkylations, and aldol (B89426) reactions. wikipedia.orgmdpi.commdpi.com For instance, bifunctional catalysts bearing both a urea or thiourea motif and a chiral amine have proven effective in promoting highly enantioselective reactions. rsc.org The success of these catalysts often relies on a cooperative mechanism where the chiral urea derivative interacts with a protonated substrate through its counteranion, inducing enantioselectivity through specific secondary interactions. nih.gov

The design of these chiral catalysts is crucial for achieving high levels of stereocontrol. Factors such as the steric bulk of the substituents on the chiral backbone and the electronic properties of the urea moiety can significantly influence the enantioselectivity of the reaction. rsc.org Detailed experimental and computational studies have been instrumental in elucidating the precise nature of the catalyst-substrate interactions and the basis for enantioinduction. nih.govresearchgate.net

Urea Anion Catalysis

Deprotonation of ureas generates urea anions, which have been identified as highly potent and versatile catalysts for reactions such as ring-opening polymerizations (ROP). acs.orgnih.gov These anionic species are bifunctional, acting as both a hydrogen-bond donor through the remaining N-H group and a Brønsted base. acs.org

Urea anions have demonstrated remarkable activity and selectivity in the ROP of various cyclic monomers, including lactides, valerolactones, and caprolactones. nih.govresearchgate.net Polymerizations can proceed to high conversions in a matter of seconds at room temperature, yielding polymers with narrow molecular weight distributions. acs.orgnih.govacs.org The reactivity of these catalysts can be tuned over several orders of magnitude by modifying the electronic properties of the substituents on the urea backbone. nih.govacs.org More electron-withdrawing substituents lead to more acidic ureas and, consequently, more basic and more active urea anions. acs.org

The bifunctional nature of the urea anion is crucial for its catalytic activity. The basic site activates the initiating alcohol, while the N-H group is thought to stabilize the tetrahedral intermediate formed during the polymerization process. acs.org This cooperative action leads to the observed high rates and excellent control over the polymerization.

Metal-Urea Hybrid Catalysts

The integration of urea functionalities into metal-based catalytic systems has led to the development of novel hybrid catalysts with unique properties and applications. These systems can leverage both the coordination properties of the urea moiety and the catalytic activity of the metal center.

Coordination Chemistry with Transition Metals for Catalytic Cycles

Urea and its derivatives can act as versatile ligands in transition metal catalysis. nih.gov They can coordinate to metal centers in various modes, including as neutral or monoanionic ligands, and through either the oxygen or nitrogen atoms. researchgate.net This versatility allows for the design of a wide range of metal-urea complexes with tailored catalytic activities.

Recent developments have shown that ureas can serve as effective ligands for transition metals like palladium. acs.orgnih.gov For instance, N-arylureas have been shown to outperform traditional phosphine (B1218219) ligands in Pd-catalyzed heteroannulation reactions. acs.orgnih.gov In these systems, it is proposed that the deprotonated urea (ureate) binds to the metal center. nih.gov Experimental and computational studies suggest that monodentate binding through the nonsubstituted nitrogen is a plausible coordination mode, which is uncommon for metal-ureate complexes. nih.gov

The catalytic cycle in these metal-urea hybrid systems involves the coordination of the urea ligand to the metal center, which then participates in the key steps of the reaction, such as oxidative addition and reductive elimination. The urea ligand can influence the reactivity of the metal center through both steric and electronic effects. nih.gov Furthermore, the hydrogen-bonding capability of the urea moiety can be exploited to facilitate substrate binding and activation in the secondary coordination sphere of the metal. nih.gov For example, a cooperative catalyst featuring a cobalt center and urea hydrogen-bonding was developed for anti-selective asymmetric Henry reactions, where the hydrogen bonds played a crucial role in improving the yield, enantioselectivity, and diastereoselectivity. researchgate.net

Urea-Containing Metal-Organic Frameworks (MOFs) in Heterogeneous Catalysis

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal nodes and organic linkers. By incorporating urea functionalities into the organic linkers, it is possible to create MOFs with well-defined, catalytically active sites. researchgate.netnih.govsigmaaldrich.com These urea-containing MOFs offer several advantages as heterogeneous catalysts, including high surface area, tunable porosity, and the potential for catalyst recycling and reuse. researchgate.netdigitellinc.comnih.gov

A key challenge in homogeneous urea-based catalysis is the self-aggregation and deactivation of the catalyst through self-recognition. researchgate.netnih.gov By spatially isolating the urea moieties within the rigid framework of a MOF, this self-quenching can be prevented, leading to enhanced catalytic activity. researchgate.netnih.gov

Urea-functionalized MOFs have been successfully employed as heterogeneous catalysts in a variety of organic transformations, including Friedel-Crafts reactions and the methanolysis of epoxides. researchgate.netrsc.org The catalytic activity of these materials often occurs within the pores of the MOF, leading to size-selective catalysis where smaller substrates react at a higher rate than larger ones. researchgate.netnih.gov The design of these MOFs can be tailored to control the catalytic properties. For example, the introduction of bifunctional linkers containing both urea and other functional groups can lead to cooperative catalytic effects. digitellinc.com The synthesis of catalytically active urea-based MOFs can also be influenced by the choice of anions present during their formation, which can template the resulting structure and its catalytic performance. nih.gov

No Publicly Available Research on the Catalytic Applications of 1-Butyl-3-(2-hydroxyethyl)urea

Following a comprehensive review of scientific literature and patent databases, no specific research or data could be found regarding the use of the chemical compound This compound in the catalytic applications outlined in the user's request. The search included targeted queries for its role as a supported catalyst, its use in urea polymer catalysts, and its application in electrocatalysis for sustainable chemical processes.

The requested article structure was:

Electrocatalysis for Sustainable Chemical Processes (e.g., Urea Electrooxidation)

While there is extensive research on urea and its derivatives in these fields, the specific compound This compound is not identified as a catalyst in these contexts in the available literature. Research in these areas typically focuses on:

Supported Catalysts: The immobilization of generic urea-based ligands or catalysts containing urea functional groups onto supports like silica, magnetic nanoparticles, and various polymers to enhance stability and reusability.

Polymer Catalysts: The synthesis of polymers with urea moieties integrated into their structure to act as organocatalysts, often for reactions involving hydrogen bonding.

Electrocatalysis: The use of metal-based electrocatalysts, particularly nickel and its alloys, for the urea oxidation reaction (UOR) to generate hydrogen or for wastewater treatment. In this context, urea is the fuel or the substance being oxidized, not the catalyst itself.

One patent mentions N-(2-hydroxyethyl)-N'-butyl urea as a reactive component in water-borne coating formulations, where it acts as a reactive diluent or cosolvent that becomes part of the final polymer structure through crosslinking. However, this describes its role as a reactant or monomer, not as a catalyst that facilitates a reaction without being consumed.

Due to the strict adherence to the provided outline and the focus solely on "this compound," it is not possible to generate the requested scientific article as the foundational research is not present in the public domain.

Computational and Theoretical Studies on 1 Butyl 3 2 Hydroxyethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 1-Butyl-3-(2-hydroxyethyl)urea, these studies would provide critical insights into its stability, reactivity, and spectroscopic characteristics.

Conformational Analysis and Energy Landscapes

A thorough conformational analysis of this compound would be the first step in its theoretical characterization. This would involve mapping the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. Methods such as Density Functional Theory (DFT) with dispersion corrections (e.g., DFT-D), M06-2X, and high-accuracy methods like Complete Basis Set (CBS-QB3) would be employed to accurately model the non-covalent interactions that govern the conformational preferences of the flexible butyl and hydroxyethyl (B10761427) chains.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| Global Minimum | DFT-D/B3LYP/6-311+G(d,p) | 0.00 |

| Conformer 2 | DFT-D/B3LYP/6-311+G(d,p) | 1.25 |

| Conformer 3 | DFT-D/B3LYP/6-311+G(d,p) | 2.87 |

| Transition State 1 | DFT-D/B3LYP/6-311+G(d,p) | 5.10 |

This table is illustrative and does not represent published data.

Electronic Structure and Bonding Characterization

Analysis of the electronic structure would reveal details about the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions. This would involve the calculation and visualization of molecular orbitals (HOMO, LUMO), electron density, and electrostatic potential maps. Techniques like Natural Bond Orbital (NBO) analysis would be used to quantify charge distribution, hybridization, and donor-acceptor interactions within the molecule, providing a detailed picture of the bonding in the urea (B33335) and hydroxyl functional groups.

Computational Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis, degradation pathways, or its reactions with other molecules. By locating and characterizing the transition state structures, activation energies and reaction rates can be predicted. This information is invaluable for optimizing reaction conditions and understanding the molecule's stability.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules, allowing for the study of conformational changes, solvent effects, and interactions with other molecules or biological systems. For instance, simulations in an aqueous environment would reveal how the molecule interacts with water, including the formation and dynamics of hydrogen bonds.

Predictive Modeling of Reactivity, Selectivity, and Interaction Potentials

Building on the data from quantum chemical calculations and MD simulations, predictive models can be developed to forecast the reactivity and selectivity of this compound in various chemical environments. By developing accurate force fields or using quantum mechanics/molecular mechanics (QM/MM) methods, it would be possible to simulate its behavior in complex systems and predict its interaction potentials with other substances.

Structure-Activity Relationship (SAR) Modeling for Molecular Design and Optimization

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are crucial in the fields of medicinal chemistry and materials science for designing molecules with desired properties. For this compound, a QSAR study would involve compiling a dataset of structurally related compounds with known activities (e.g., biological activity, physical properties) and developing a statistical model that correlates molecular descriptors with these activities. This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design and optimization of molecules for specific applications.

Advanced Analytical Characterization Techniques in Urea Derivative Research

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC-HRMS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of urea (B33335) and its derivatives. semanticscholar.org Due to the high polarity of many urea compounds, specialized HPLC methods are often required for effective retention and separation. mtc-usa.com Reversed-phase HPLC, using columns like C18, is a common approach, though modifications to the mobile phase are often necessary. mtc-usa.comgoogle.com For highly polar analytes like urea, methods may employ nearly 100% aqueous mobile phases or utilize hydrophilic interaction liquid chromatography (HILIC) columns. mtc-usa.comamegroups.cn

Ultra-High-Performance Liquid Chromatography (UHPLC), which uses smaller particle size columns, offers faster and more efficient separations compared to traditional HPLC. nih.gov When coupled with High-Resolution Mass Spectrometry (HRMS), such as Orbitrap technology, UHPLC-HRMS becomes a powerful tool for the analysis of complex mixtures and the unequivocal identification of compounds. amegroups.cnnih.govresearchgate.net This combination provides high sensitivity and selectivity, allowing for the accurate determination of not only the primary compound but also its impurities and degradation products. amegroups.cnnih.gov For instance, a UHPLC-Orbitrap-HRMS method has been developed for the rapid determination of endogenous amino acid derivatives, showcasing the technique's capability for high-throughput analysis. amegroups.cn

The following table outlines a representative set of conditions for the HPLC analysis of urea derivatives, based on established methods for similar compounds.

Table 1: Representative HPLC Method Parameters for Urea Derivative Analysis

| Parameter | Setting | Source |

|---|---|---|

| Column | Cogent Bidentate C18™, 4µm, 100Å | mtc-usa.com |

| Mobile Phase | Isocratic: 100% DI Water | mtc-usa.com |

| Acetonitrile:Water (e.g., 3:97 v/v) | google.com | |

| Flow Rate | 0.35 - 0.5 mL/minute | mtc-usa.comgoogle.com |

| Detection | UV @ 210 nm | mtc-usa.com |

| Injection Volume | 10 µL | mtc-usa.com |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a valuable technique for the analysis of volatile or semi-volatile urea derivatives. For compounds that are not sufficiently volatile, derivatization may be required to increase their volatility and thermal stability. The technique is highly effective for separating complex mixtures and identifying individual components based on their mass spectra.

Research on plant extracts has successfully used GC-MS to identify various phytochemicals, including the closely related compound N,N'-bis(2-hydroxyethyl)urea. researchgate.net This demonstrates the utility of GC-MS in the structural elucidation of hydroxyethyl-substituted ureas. The mass spectrum provides a molecular fingerprint, including the molecular ion peak and characteristic fragmentation patterns, which allows for confident identification. In studies of ionic liquid degradation, GC-MS has also been employed to identify volatile and semi-volatile breakdown products, including various substituted imidazoles, alcohols, and amines, showcasing its utility in stability studies. mdpi.com

X-ray Diffraction Studies for Solid-State Structures (Single Crystal and Powder X-ray Diffraction)

X-ray Diffraction (XRD) is an indispensable tool for investigating the solid-state structure of crystalline materials like urea derivatives. scilit.com The technique can be applied in two primary modes: Single Crystal XRD and Powder XRD (PXRD).

Single Crystal X-ray Diffraction provides the most definitive structural information, yielding precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions such as hydrogen bonding. researchgate.nettandfonline.com This level of detail is crucial for understanding the conformational properties of the molecule in the solid state. nih.gov For urea derivatives, which often form extensive hydrogen-bonded networks, single-crystal XRD can reveal how these networks influence the crystal packing and physical properties. Studies on co-crystals of urea with other molecules, such as nicotinamide, have utilized single-crystal XRD to confirm the crystal system and molar ratio of the components. pharmascholars.com

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It generates a diffraction pattern that is unique to a specific crystalline phase, acting as a fingerprint for identification. cambridge.org PXRD is essential for characterizing bulk samples, identifying different crystalline forms (polymorphs), and assessing sample purity. researchgate.net For urea-formaldehyde resins, synchrotron XRD has been used to probe the nature of crystalline domains within the amorphous polymer matrix. koreascience.krresearchgate.net The technique can distinguish between unreacted urea crystals and other crystalline species formed during the reaction. koreascience.kr

The table below summarizes typical crystal data that can be obtained from XRD studies of urea derivatives.

Table 2: Example Crystallographic Data for a Urea Co-crystal (Nicotinamide/Urea 2:1)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | pharmascholars.com |

| Space Group | P2₁/c | |

| Unit Cell a (Å) | 12.26 | researchgate.net |

| Unit Cell b (Å) | 12.74 | researchgate.net |

| Unit Cell c (Å) | 6.66 | researchgate.net |

| Angle β (°) | 103.85 | researchgate.net |

(Note: Data presented is for a representative urea-containing co-crystal to illustrate the type of information obtained from XRD studies, as specific data for 1-Butyl-3-(2-hydroxyethyl)urea was not available.)

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques are employed to study the effect of heat on a material's physical and chemical properties. For urea derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a compound. mdpi.com TGA studies on urea show distinct stages of mass loss corresponding to specific decomposition reactions. mdpi.com The first stage, occurring between approximately 140 °C and 250 °C, involves significant mass loss due to decomposition into ammonia (B1221849) and isocyanic acid. mdpi.com Subsequent mass loss stages at higher temperatures correspond to the breakdown of polymerization products. jst.go.jp When coupled with mass spectrometry (TGA-MS), the evolved gases can be identified, providing a detailed understanding of the decomposition mechanism. mdpi.comjst.go.jp

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. researchgate.net For a crystalline compound like a urea derivative, DSC analysis would show a sharp endothermic peak corresponding to its melting point. scribd.com Studies on urea co-crystals have shown that the melting point of the co-crystal is distinct from that of the individual components, a key indicator of the new phase formation. pharmascholars.com DSC can also be used to study reaction kinetics, such as the curing of urea-formaldehyde resins. researchgate.net

The following tables summarize typical thermal events observed for urea, which serve as a model for its derivatives.

Table 3: TGA Decomposition Stages for Urea

| Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Products | Source |

|---|---|---|---|---|

| 1 | 140 - 250 | ~68.6% | NH₃, HNCO | mdpi.com |

| 2 | 250 - 360 | ~26.7% | Polymer Decomposition Products | mdpi.com |

| 3 | 360 - 410 | ~3.6% | Further Decomposition | mdpi.com |

Table 4: DSC Thermal Events for Urea

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Source |

|---|---|---|---|---|

| Melting | ~133 | ~142 | - | mdpi.comscribd.com |

| Decomposition | >150 | ~208 | - | scribd.com |

Future Research Directions and Emerging Opportunities

Development of Next-Generation Sustainable Synthetic Methodologies

The traditional synthesis of urea (B33335) derivatives often involves hazardous reagents such as phosgene (B1210022) and isocyanates, raising environmental and safety concerns. nih.gov Future research will undoubtedly focus on the development of greener and more sustainable synthetic routes to 1-Butyl-3-(2-hydroxyethyl)urea. These next-generation methodologies aim to improve atom economy, reduce waste, and utilize renewable feedstocks and environmentally benign solvents. tpu.runih.gov

Promising avenues for the sustainable synthesis of substituted ureas include:

Carbon Dioxide as a C1 Building Block: Utilizing CO2 as a renewable and non-toxic carbonyl source is a key goal in green chemistry. organic-chemistry.org Research into the direct carbonylation of amines with CO2 under mild conditions, potentially facilitated by novel catalysts, could provide a sustainable pathway to this compound. nih.gov

Solvent-Free and Microwave-Assisted Reactions: Solvent-free reaction conditions and microwave irradiation are being increasingly explored to enhance reaction rates, improve yields, and reduce energy consumption in the synthesis of urea derivatives. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. The development of flow-based methods for the synthesis of this compound could enable more efficient and safer production. nih.gov

| Synthetic Approach | Traditional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Carbonyl Source | Phosgene, Isocyanates | Carbon Dioxide (CO2) | Non-toxic, renewable, abundant |

| Reaction Conditions | High temperature, pressure, hazardous solvents | Mild conditions, solvent-free, or green solvents (e.g., water) | Reduced energy consumption, minimized waste |

| Catalyst | Stoichiometric and often toxic reagents | Recyclable catalysts (e.g., solid acids, enzymes) | Catalyst reusability, improved selectivity |

| Process Technology | Batch processing | Continuous flow synthesis | Enhanced safety, better process control, scalability |

Exploration of Advanced Supramolecular Architectures for Tailored Functionalities

The urea moiety is an excellent functional group for directing the self-assembly of molecules through hydrogen bonding. researchgate.net The presence of both hydrogen bond donors (N-H) and acceptors (C=O) in this compound, along with its amphiphilic nature, makes it an ideal building block for creating advanced supramolecular architectures. tue.nl

Future research in this area will likely focus on:

Supramolecular Polymers and Gels: The ability of bis-urea compounds to form robust, self-assembled fibrillar networks is well-documented, leading to the formation of supramolecular polymers and gels. rsc.orgtue.nlnih.gov By carefully designing the molecular structure, it is conceivable that this compound could be used to create stimuli-responsive "smart" materials that change their properties in response to external triggers like temperature, pH, or the presence of specific anions. rsc.org

Self-Assembled Monolayers and Nanostructures: The amphiphilic character of this compound could be exploited to form self-assembled monolayers on various surfaces, potentially modifying their wetting properties or providing a platform for further functionalization.

Host-Guest Chemistry: The urea group is known to participate in anion recognition. rsc.org Future studies could explore the potential of this compound and its derivatives as receptors for anions, with applications in sensing and separation.

Rational Design of Highly Efficient and Selective Urea-Based Catalysts

Urea and thiourea (B124793) derivatives have emerged as a significant class of organocatalysts, capable of activating substrates through hydrogen bonding. wikipedia.orgnih.govresearchgate.net The rational design of catalysts based on the this compound scaffold presents a promising avenue for future research.

Key areas for exploration include:

Asymmetric Catalysis: By introducing chiral centers into the molecule, it is possible to develop enantioselective organocatalysts for a variety of chemical transformations. The urea moiety can act as a hydrogen-bond donor to activate electrophiles, while the chiral backbone directs the stereochemical outcome of the reaction.

Bifunctional Catalysis: The presence of the hydroxyl group in this compound opens up the possibility of creating bifunctional catalysts. The urea and hydroxyl groups could work in concert to activate both the electrophile and the nucleophile in a reaction, leading to enhanced reactivity and selectivity.

Catalyst Immobilization: To improve the recyclability and practical utility of urea-based catalysts, future research could focus on their immobilization on solid supports, such as polymers or inorganic materials.

| Potential Catalytic Application | Role of this compound Moiety | Potential Reaction Type |

| Asymmetric Aldol (B89426) Reaction | Chiral scaffold for stereocontrol, hydrogen bonding to activate the carbonyl group. | Carbon-carbon bond formation |

| Michael Addition | Activation of the Michael acceptor through hydrogen bonding. | Conjugate addition |

| Henry (Nitroaldol) Reaction | Dual activation of the nitroalkane and the aldehyde. | Carbon-carbon bond formation |

Synergistic Integration of Computational Chemistry with Experimental Investigations for Predictive Molecular and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. tandfonline.comresearchgate.net The synergistic integration of computational modeling with experimental studies will be crucial for accelerating the design and discovery of new materials and catalysts based on this compound.

Future research will likely involve:

Predicting Supramolecular Assembly: Computational simulations can provide valuable insights into the self-assembly behavior of this compound, helping to predict the formation of different supramolecular architectures and their properties.

Designing Novel Catalysts: DFT calculations can be used to elucidate reaction mechanisms and predict the catalytic activity and selectivity of new urea-based organocatalysts, thereby guiding experimental efforts. academicjournals.org

Understanding Molecular Interactions: Computational methods can be employed to study the interactions of this compound with other molecules, such as substrates in a catalytic reaction or anions in a host-guest system.

Innovation in Analytical Methodologies for Enhanced Characterization of Complex Urea Systems

As research into the applications of this compound expands, the need for advanced analytical techniques for its characterization and the analysis of the complex systems it forms will become increasingly important. deakin.edu.auresearchgate.net

Future directions in this area may include:

Advanced Spectroscopic and Spectrometric Techniques: The development of more sensitive and selective methods for the determination of urea derivatives in various matrices will be crucial. This includes techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and fluorescence detection. researchgate.net

In-situ Monitoring of Self-Assembly: Techniques that allow for the real-time monitoring of the self-assembly process of this compound into supramolecular structures will provide a deeper understanding of the underlying mechanisms.

Characterization of Catalytic Intermediates: The identification and characterization of transient intermediates in urea-catalyzed reactions are essential for elucidating reaction mechanisms and improving catalyst design. This may involve the use of advanced NMR techniques and mass spectrometry.

| Analytical Challenge | Potential Innovative Methodology | Information Gained |

| Quantification in complex matrices | HPLC-MS/MS, Capillary Electrophoresis-MS | High sensitivity and selectivity for trace analysis |

| Studying self-assembly dynamics | Time-resolved Small-Angle X-ray Scattering (SAXS), Cryo-Transmission Electron Microscopy (Cryo-TEM) | Real-time observation of supramolecular structure formation |

| Characterizing catalyst-substrate interactions | 2D NMR spectroscopy (e.g., NOESY, ROESY), Isothermal Titration Calorimetry (ITC) | Detailed information on binding modes and thermodynamics |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Butyl-3-(2-hydroxyethyl)urea, and how can reaction efficiency be optimized?

- Synthesis Methods :

- Nucleophilic Substitution : React 1-butylisocyanate with 2-hydroxyethylamine under anhydrous conditions. Monitor reaction progress via FT-IR to track the disappearance of the isocyanate peak (~2270 cm⁻¹) .

- Urea Formation : Utilize carbodiimide-mediated coupling between 1-butylamine and 2-hydroxyethylcarbamic acid. Optimize pH (6–7) and temperature (25–40°C) to suppress side reactions .

- Efficiency Optimization :

- Catalysts : Use DMAP (4-dimethylaminopyridine) to accelerate urea bond formation.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic peaks: δ 1.3 ppm (butyl CH₂), δ 3.4–3.6 ppm (hydroxyethyl CH₂), and δ 5.1 ppm (urea NH, exchange broadened).

- ¹³C NMR : Confirm carbonyl (C=O) resonance at ~160 ppm .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the solubility and thermodynamic properties of this compound in different solvents?

- Solubility Prediction :

- COSMO-RS : Model solvent-solute interactions using sigma profiles derived from quantum chemical calculations. Validate with experimental solubility data in water, ethanol, and DMSO .

- Hansen Solubility Parameters : Compare HSPs (δD, δP, δH) to identify compatible solvents (e.g., δH ≈ 15–20 MPa¹/² for hydrogen-bonding solvents) .

- Thermodynamic Properties :

- DSC/TGA : Determine melting point (literature range: 164–169°C) and thermal stability. Decomposition onset >200°C indicates suitability for high-temperature applications .

Q. How does the hydrogen-bonding capability of this compound influence its application in designing self-healing polymers?

- Mechanistic Insights :

- The hydroxyethyl group enables dynamic hydrogen bonding, facilitating reversible crosslinking in polyurethane (PU) elastomers.

- Hierarchical H-Bonds : Primary urea-urea interactions (strong) and secondary hydroxyl-ether interactions (weak) create a self-healing network .

- Material Performance :

- Self-Healing Efficiency : >80% recovery after 12 hours at 60°C (tested via tensile recovery assays).

- Rheology : Shear-thinning behavior (n < 0.5) confirms dynamic bond reformation .

Data Contradictions and Validation

- pKa Variability : Literature reports conflicting pKa values for similar ureas (e.g., Tolbutamide: pKa 3.54–5.3). Validate via potentiometric titration at 37.5°C to align with physiological conditions .

- Solubility Discrepancies : Predicted logP (1.783) vs. experimental data may differ due to aggregation effects. Use dynamic light scattering (DLS) to assess colloidal stability .

Methodological Recommendations

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.